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Cat. No.: B2417354 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for the successful co-immunoprecipitation

(Co-IP) of Focal Adhesion Kinase (FAK) to identify and study its protein-protein interactions.

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration,

proliferation, and survival. Its interactions with various cellular proteins are critical for mediating

these functions and are of significant interest in cancer research and drug development.

Introduction to FAK and Co-immunoprecipitation
Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions and acts as

a scaffold for numerous signaling proteins.[1][2][3][4] Understanding the dynamic interactions of

FAK with its binding partners is essential for elucidating its role in both normal physiology and

disease states, particularly in cancer where FAK is often overexpressed.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-

protein interactions in their native cellular context.[5][6][7][8][9] The principle of Co-IP involves

using a specific antibody to capture a "bait" protein (in this case, FAK) from a cell lysate. Any

proteins that are bound to the bait protein (the "prey") will be co-precipitated, allowing for their

subsequent identification by methods such as Western blotting or mass spectrometry.[5][9]
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Several proteins have been identified as interacting with FAK through Co-IP experiments.

These interactions are crucial for various cellular signaling pathways. Some key FAK

interactors include:

p53: Direct interaction between the N-terminal domains of FAK and p53 has been

demonstrated, suggesting a feedback loop in regulating cell survival and apoptosis.[10]

Paxillin: This focal adhesion-associated protein binds to the C-terminal FAT domain of FAK

and is essential for the recruitment of FAK to focal adhesions.[11]

Zyxin, Nesprin-1, and Desmoplakin: These proteins were identified as FAK interactors in

human colon cancer cells, playing roles in cell migration and invasion.[1][2][3]

Src: This kinase is recruited to FAK upon autophosphorylation of FAK at Tyr397, leading to

the phosphorylation of other substrates and the activation of downstream signaling

pathways.

p130Cas: This docking protein is a major substrate of the FAK-Src complex and is involved

in cell migration.[11]

Data Presentation: Quantitative Parameters for FAK
Co-immunoprecipitation
The following table summarizes key quantitative parameters from published studies for the

successful Co-IP of FAK.
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Paramete
r

Cell Line
Total
Protein
per IP

Antibody
for IP
(Amount)

Beads
(Type and
Amount)

Incubatio
n Time
(Antibody
-Lysate)

Referenc
e

Study 1

HCT-116

(human

colon

cancer)

1.5 mg

Anti-FAK

polyclonal

antibody

(10 µl)

Agarose

beads

Not

specified
[2]

Study 2 HeLa
Not

specified

Anti-FAK

antibody

(10 µg)

Protein-G

Sepharose

CL-4B

beads (30

µl)

Overnight

at 4°C
[11]

Study 3

Caco-2

(human

colorectal

adenocarci

noma)

1-2 mg

Mouse

anti-FAK

antibody

Protein G

plus/protei

n A

agarose

suspension

beads

Overnight

at 4°C
[12]

Study 4

ECV304

(human

bladder

carcinoma)

1 mg
Anti-FAK

antibody

Protein A/G

agarose

2 hours at

4°C
[13]

Experimental Protocols
Protocol 1: Co-immunoprecipitation of FAK from
Adherent Cells
This protocol is a generalized procedure based on common practices for Co-IP of FAK.

Materials:

Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
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Protease and Phosphatase Inhibitor Cocktails

Phosphate-Buffered Saline (PBS), ice-cold

Anti-FAK antibody (validated for IP)

Isotype control IgG (e.g., rabbit or mouse IgG)

Protein A/G magnetic beads or agarose beads

Wash Buffer (e.g., IP Lysis Buffer or TBS-T)

Elution Buffer (e.g., 1X Laemmli buffer)

Microcentrifuge tubes

Rotating platform or rocker

Procedure:

Cell Culture and Lysis:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the

plate.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new tube.

Pre-clearing the Lysate (Optional but Recommended):
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Add 20-30 µl of Protein A/G beads to the cleared lysate.

Incubate for 1 hour at 4°C on a rotator.

Centrifuge at 1,000 x g for 1 minute at 4°C.

Carefully transfer the supernatant to a new tube, avoiding the beads.

Immunoprecipitation:

Determine the protein concentration of the lysate (e.g., using a BCA assay).

Take 1-2 mg of total protein and adjust the volume with Lysis Buffer.

Add the primary anti-FAK antibody (refer to the table above or manufacturer's

recommendation for the amount).

For the negative control, add an equivalent amount of isotype control IgG to a separate

tube of lysate.

Incubate overnight at 4°C on a rotator.

Capture of Immune Complexes:

Add 30-50 µl of pre-washed Protein A/G beads to each sample.

Incubate for 2-4 hours at 4°C on a rotator.

Washing:

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic

rack.

Carefully aspirate and discard the supernatant.

Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, remove

all residual buffer.

Elution:
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Resuspend the beads in 30-50 µl of 1X Laemmli buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against

FAK and the suspected interacting protein.
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Caption: Workflow for Co-immunoprecipitation of FAK.
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Caption: Simplified FAK Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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